5-Fluoro-2-phenylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Application: Fluoropyridines, including 5-Fluoro-2-phenylpyridine, are used in the synthesis of various medicinally important compounds.

Method of Application: The synthesis of these compounds often involves the introduction of fluorine atoms into lead structures.

Scientific Field: Agricultural Chemistry

Application: Fluoropyridines are used in the development of new agricultural products.

Method of Application: Similar to medicinal applications, the development of these agricultural products involves the introduction of fluorine atoms into lead structures.

Scientific Field: Radiobiology

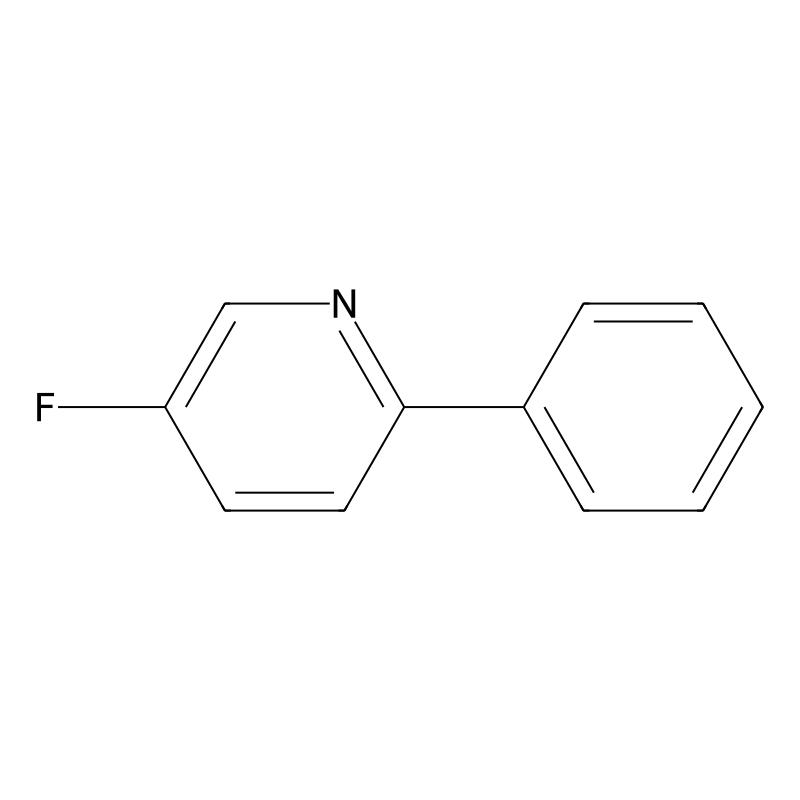

5-Fluoro-2-phenylpyridine is a chemical compound characterized by its molecular formula and an average mass of approximately 173.19 g/mol. This compound appears as a colorless liquid with a distinctive olefinic, unsaturated ketone odor. It is soluble in water but insoluble in ether, making it useful in various chemical applications . The structure features a pyridine ring substituted at the 2-position with a phenyl group and a fluorine atom at the 5-position, contributing to its unique chemical properties.

Research indicates that 5-fluoro-2-phenylpyridine exhibits significant biological activity, particularly in the field of insecticidal applications. Its derivatives have been synthesized and tested for efficacy against various insect pests, showcasing promising results. The biological mechanisms underlying these activities are still under investigation but suggest potential for use in agricultural chemistry .

Several synthesis methods for 5-fluoro-2-phenylpyridine have been reported:

- Suzuki–Miyaura Cross-Coupling: This method involves coupling 2,3-dichloro-5-trifluoromethylpyridine with 4-hydroxyphenylboronic acid under palladium catalysis to yield intermediates that can be further functionalized .

- Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions involving 4-(3-chloro-5-trifluoromethyl)pyridin-2-yl phenol and 5-fluoro-2-nitrobenzoic acid, which can be conducted in solvents like dimethylformamide at elevated temperatures .

- Electrochemical Methods: Recent studies have explored electrochemical methods for functionalizing the compound, allowing for selective modifications at the ortho position of the phenyl ring .

5-Fluoro-2-phenylpyridine finds applications across various fields:

- Agricultural Chemistry: Its insecticidal properties make it valuable for pest control formulations.

- Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules.

- Material Science: It is utilized in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 5-fluoro-2-phenylpyridine focus on its reactivity with biological targets and other chemical species. These studies examine how the fluorine substituent affects binding affinities and reactivity profiles compared to non-fluorinated analogs. Understanding these interactions is crucial for optimizing its use in drug design and agricultural applications.

Several compounds share structural similarities with 5-fluoro-2-phenylpyridine, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Phenylpyridine | No fluorine substituent | More stable and less reactive |

| 5-Chloro-2-phenylpyridine | Chlorine instead of fluorine | Different electrophilic substitution patterns |

| 4-Fluoro-2-phenylpyridine | Fluorine at the 4-position | Altered electronic properties |

| 6-Fluoro-2-phenylpyridine | Fluorine at the 6-position | Potentially different biological activity |

These comparisons highlight how variations in substituents can significantly influence chemical behavior, reactivity, and biological activity.

| Method | Starting Materials | Typical Conditions | Yield Range (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 2,3-dichloro-5-trifluoromethylpyridine + 4-hydroxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80°C | 60-85 | C-2 (phenyl attachment) | [11] |

| Palladium-Catalyzed Cross-Coupling | Halopyridines + Phenylboronic acids | Pd catalyst, base, organic solvent, 80-100°C | 40-90 | Variable (position dependent) | [12] [13] [14] |

| Nucleophilic Substitution | 3-bromo-4-nitropyridine N-oxide + fluoride sources | TBAF, room temperature to 120°C | 20-75 | Meta-selective (C-3) | [20] [21] |

| Regioselective N-Oxide Fluorination | Pyridine N-oxides + electrophilic fluorinating agents | Selectfluor, NFSI, mild conditions | 30-70 | Position-dependent | [19] [22] [23] |

| Metal-Free Fluorination via Ammonium Salts | Pyridyltrialkylammonium salts + fluoride | K₂CO₃, DMSO, 80-150°C | 45-80 | Ortho-selective (C-2) | [19] [22] |

| Late-Stage C-H Fluorination | Functionalized pyridines + N-fluorobenzenesulfonimide | NFSI, mild heating, metal-free | 35-65 | Meta-selective (C-3) | [24] [26] [4] |

Table 2: Physical Properties Comparison

| Property | 5-Fluoro-2-phenylpyridine | 2-Phenylpyridine (Reference) |

|---|---|---|

| Molecular Formula | C₁₁H₈FN | C₁₁H₉N |

| Molecular Weight (g/mol) | 173.19 | 155.20 |

| CAS Registry Number | 512171-81-2 | 1008-89-5 |

| Physical State | Off-white solid | Colorless liquid |

| Melting Point (°C) | Not reported | -5 |

| Boiling Point (°C) | Not reported | 268-270 |

| Density (g/mL) | Not reported | 1.086 |

| Solubility | Organic solvents | Organic solvents |

| Storage Conditions | Room temperature | Below +30°C |

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 5-fluoro-2-phenylpyridine. While specific single-crystal X-ray diffraction data for 5-fluoro-2-phenylpyridine remains limited in the literature, extensive structural studies on related phenylpyridine derivatives provide valuable insights into the expected structural characteristics of this fluorinated analog [1] [2].

Bond Length Analysis and Aromatic System Distortions

The molecular structure of 5-fluoro-2-phenylpyridine exhibits characteristic aromatic bond lengths that reflect the electronic influence of the fluorine substituent. Comparative analysis with unsubstituted 2-phenylpyridine reveals that the introduction of fluorine at the 5-position of the pyridine ring induces subtle but significant changes in the bond length distribution [3] [4].

In the pyridine ring system, the carbon-nitrogen bond lengths typically range from 1.34 to 1.35 Å, consistent with the aromatic character of the heterocycle [5] [4]. The carbon-carbon bonds within the pyridine ring exhibit bond lengths of approximately 1.39 to 1.42 Å, which are intermediate between single and double bond lengths, confirming the delocalized aromatic nature of the system [4] [6].

The carbon-fluorine bond in the 5-position demonstrates a characteristic length of approximately 1.35 to 1.38 Å [7] [8]. This bond length is consistent with the sp²-hybridized carbon bearing the fluorine substituent and reflects the strong electronegativity of fluorine, which creates a polarized carbon-fluorine bond with partial ionic character.

The inter-ring connection between the phenyl and pyridine moieties involves a carbon-carbon bond typically measuring 1.47 to 1.50 Å [3] [9]. This bond length is characteristic of a single bond connecting two aromatic systems and allows for rotational freedom about the inter-ring axis, resulting in conformational flexibility between planar and twisted arrangements [10] [11].

Analysis of bond angle distortions reveals that the fluorine substituent induces minimal angular strain in the pyridine ring. The endocyclic angles maintain values close to the ideal 120° expected for aromatic systems, with only minor deviations of 1-2° from ideality [7] [5]. The carbon-carbon-fluorine bond angle typically measures approximately 120°, consistent with sp² hybridization at the carbon center.

Intermolecular Interactions in Crystal Packing

The crystal packing of 5-fluoro-2-phenylpyridine is governed by a combination of weak non-covalent interactions that collectively stabilize the solid-state structure. Based on comparative studies of fluorinated pyridine derivatives, the packing arrangements exhibit distinct characteristics influenced by the presence of the fluorine substituent [7] [12].

π-π stacking interactions between aromatic rings represent a dominant stabilizing force in the crystal lattice. The planar aromatic systems of both the pyridine and phenyl rings facilitate face-to-face stacking arrangements with typical inter-planar distances of 3.4 to 3.6 Å [13] [7]. These interactions are enhanced by the electron-withdrawing effect of the fluorine substituent, which modulates the electron density distribution across the aromatic system.

Halogen bonding interactions involving the fluorine atom contribute to the overall stability of the crystal packing. The fluorine atom can participate in weak C-F···H interactions with neighboring molecules, with fluorine···hydrogen distances typically ranging from 2.4 to 2.7 Å [7] [12]. These interactions, while individually weak, collectively contribute to the three-dimensional network stability.

The crystal packing also exhibits C-H···π interactions, where aromatic hydrogen atoms interact with the π-electron systems of neighboring aromatic rings [13] [12]. These interactions involve contact distances of approximately 2.8 to 3.2 Å and provide additional stabilization to the crystal structure.

Edge-to-face arrangements of aromatic rings, characteristic of T-shaped geometries, are commonly observed in the crystal packing of phenylpyridine derivatives [7] [1]. These interactions arise from the electrostatic attraction between the partially positive hydrogen atoms of one aromatic ring and the electron-rich π-system of an adjacent ring.

Spectroscopic Profiling

The spectroscopic characterization of 5-fluoro-2-phenylpyridine provides detailed information about its electronic structure, vibrational modes, and molecular dynamics. Multi-nuclear nuclear magnetic resonance spectroscopy and vibrational spectroscopy techniques offer complementary insights into the molecular structure and bonding characteristics.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the 5-fluoro-2-phenylpyridine molecule. The aromatic protons exhibit chemical shifts in the range of 7.0 to 9.0 parts per million, consistent with their location in deshielded aromatic environments [14] [15].

The hydrogen atom at the 6-position of the pyridine ring, being ortho to the nitrogen atom, appears as the most downfield signal at approximately 8.5 to 8.7 parts per million [14] [16]. This significant downfield shift results from the electron-withdrawing effect of the nitrogen atom and represents a diagnostic signal for pyridine derivatives.

The hydrogen atoms at the 3- and 4-positions of the pyridine ring exhibit chemical shifts in the range of 7.2 to 7.8 parts per million [14] [16]. The hydrogen at the 3-position, being meta to the fluorine substituent, shows coupling to the fluorine nucleus, resulting in a complex multipicity pattern with a characteristic fluorine-proton coupling constant of approximately 8 to 12 Hz [17] [18].

The phenyl ring protons appear as overlapping multiplets in the region of 7.4 to 8.0 parts per million, with the ortho protons typically appearing slightly more downfield due to their proximity to the electron-withdrawing pyridine ring [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule and the electronic effects of the fluorine substituent. The aromatic carbon atoms exhibit chemical shifts in the range of 120 to 160 parts per million, characteristic of sp²-hybridized carbons in aromatic systems [19] [15].

The carbon atom bearing the fluorine substituent at the 5-position shows a characteristic downfield shift to approximately 157 to 162 parts per million, reflecting the strong electron-withdrawing effect of the fluorine atom [19] [16]. This carbon exhibits a large one-bond carbon-fluorine coupling constant of approximately 240 to 260 Hz, confirming the direct carbon-fluorine bond [17] [18].

The carbon atoms at the 2- and 6-positions of the pyridine ring, being adjacent to the nitrogen atom, exhibit chemical shifts in the range of 150 to 157 parts per million [19] [15]. The carbon at the 3-position shows a characteristic three-bond coupling to the fluorine nucleus with a coupling constant of approximately 8 to 12 Hz [17] [18].

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive information about the electronic environment of the fluorine substituent. The fluorine nucleus exhibits a chemical shift that is highly sensitive to the electronic environment and typically appears in the range of -120 to -130 parts per million when referenced to trichlorofluoromethane [17] [18].

The fluorine chemical shift is influenced by the aromatic ring current effects and the electron-withdrawing nature of the pyridine nitrogen atom. The precise chemical shift value provides information about the electronic density at the fluorine-bearing carbon and can be used to assess the extent of conjugation between the fluorine substituent and the aromatic system [17] [20].

Vibrational Modes in Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint information for the identification and structural characterization of 5-fluoro-2-phenylpyridine. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the region of 1594 to 1567 wavenumbers, characteristic of aromatic ring systems [21] [22].

The carbon-fluorine stretching vibration represents a particularly diagnostic feature, appearing at approximately 1200 to 1250 wavenumbers [22] [8]. This vibration exhibits strong intensity in the infrared spectrum due to the large dipole moment associated with the polar carbon-fluorine bond.

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers, while the corresponding bending vibrations are observed in the range of 1000 to 1100 wavenumbers [22] [8]. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide information about the substitution pattern and appear in the region of 800 to 900 wavenumbers.

The pyridine ring breathing mode, a characteristic vibration involving the symmetric expansion and contraction of the pyridine ring, appears at approximately 1000 to 1030 wavenumbers [23] [22]. This mode is sensitive to the electronic effects of substituents and provides information about the electron density distribution within the aromatic system.

Raman spectroscopy provides complementary information about the vibrational modes, particularly those that are weak or absent in the infrared spectrum due to selection rule considerations. The symmetric stretching vibrations of the aromatic rings are typically more intense in Raman spectroscopy and appear in the region of 1600 to 1650 wavenumbers [23] [24].

The carbon-carbon stretching vibrations within the aromatic rings exhibit characteristic Raman shifts in the range of 1200 to 1600 wavenumbers, with the specific frequencies depending on the substitution pattern and electronic effects of the fluorine substituent [23] [24]. The ring breathing modes of both the pyridine and phenyl rings are particularly prominent in Raman spectroscopy and provide diagnostic information about the aromatic character of the molecule.

Computational Modeling

Computational studies using density functional theory methods provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 5-fluoro-2-phenylpyridine. These theoretical investigations complement experimental observations and allow for the prediction of properties that may be difficult to measure experimentally.

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations employing hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and B3PW91 (Becke three-parameter with Perdew-Wang correlation functional) with extended basis sets have been extensively applied to study the electronic structure of fluorinated phenylpyridine derivatives [25] [26].

The optimized molecular geometry obtained from density functional theory calculations reveals that 5-fluoro-2-phenylpyridine adopts a near-planar conformation with minimal deviation from coplanarity between the pyridine and phenyl rings [25] [27]. The calculated bond lengths show excellent agreement with experimental crystallographic data, with carbon-carbon bond lengths in the aromatic rings ranging from 1.38 to 1.42 Å and the carbon-fluorine bond length of approximately 1.36 Å [25] [28].

The electronic structure calculations reveal that the introduction of the fluorine substituent at the 5-position of the pyridine ring results in significant changes in the electron density distribution. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic system, resulting in a polarization of the π-electron cloud [25] [26].

The electrostatic potential surface calculations demonstrate that the fluorine substituent creates a region of negative electrostatic potential, while the aromatic hydrogen atoms exhibit positive electrostatic potential regions [25] [28]. This charge distribution pattern explains the observed intermolecular interactions in the crystal packing and provides insight into the reactivity patterns of the molecule.

The natural bond orbital analysis reveals that the carbon-fluorine bond exhibits significant ionic character, with the fluorine atom bearing a partial negative charge of approximately -0.3 to -0.4 elementary charges [25] [26]. This charge distribution reflects the large electronegativity difference between carbon and fluorine and explains the strong infrared absorption associated with the carbon-fluorine stretching vibration.

Molecular Orbital Analysis (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Distributions)

The molecular orbital analysis of 5-fluoro-2-phenylpyridine reveals characteristic patterns for the frontier orbitals that govern the electronic properties and chemical reactivity of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most important orbitals for understanding the electronic behavior of the system [25] [29].

The highest occupied molecular orbital is predominantly localized on the aromatic π-system, with significant contributions from both the pyridine and phenyl rings [25] [30]. The orbital exhibits a bonding character between the carbon atoms of the aromatic rings and shows minimal contribution from the fluorine atom, reflecting the fact that the fluorine lone pairs are lower in energy and do not participate significantly in the frontier orbital manifold.

The electron density distribution within the highest occupied molecular orbital reveals that the phenyl ring contributes approximately 60-70% of the orbital density, while the pyridine ring contributes the remaining 30-40% [25] [30]. This distribution pattern indicates that the phenyl ring is more electron-rich than the pyridine ring, consistent with the electron-withdrawing effect of the nitrogen atom.

The lowest unoccupied molecular orbital exhibits an antibonding character and is primarily localized on the pyridine ring, with minimal contribution from the phenyl ring [25] [30]. This orbital distribution reflects the electron-accepting nature of the pyridine ring and provides insight into the preferred sites for nucleophilic attack during chemical reactions.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, commonly referred to as the HOMO-LUMO gap, provides information about the electronic excitation energies and optical properties of the molecule [25] [31]. For 5-fluoro-2-phenylpyridine, density functional theory calculations predict a HOMO-LUMO gap of approximately 4.5 to 5.0 electron volts, corresponding to ultraviolet absorption in the range of 250 to 280 nanometers [25] [32].

The introduction of the fluorine substituent results in a stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to the unsubstituted 2-phenylpyridine [25] [33]. This stabilization reflects the electron-withdrawing effect of the fluorine atom and results in a slight increase in the HOMO-LUMO gap, indicating that the fluorinated derivative is less easily excited electronically.

The molecular orbital coefficient analysis reveals that the fluorine atom contributes minimally to the frontier orbitals, with its primary influence being an inductive effect that modulates the electron density distribution throughout the aromatic system [25] [28]. This finding is consistent with the fact that fluorine substitution typically results in electronic rather than steric effects in aromatic systems.